![molecular formula C14H14ClNO2S2 B2822542 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1202988-56-4](/img/structure/B2822542.png)
4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
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Overview
Description
“4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific structure of the compound . For instance, substrates bearing a cyclopropyl with electron-withdrawing groups can react with CS2 in the presence of a catalytic amount of DBU to produce 2-aminothiophenes .Scientific Research Applications
Anti-Inflammatory Properties
Thiophene-containing compounds exhibit anti-inflammatory activity. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has been identified as an anti-inflammatory agent .
Serotonin Antagonists
The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist. These compounds are relevant in the treatment of conditions such as Alzheimer’s disease .
Fungicidal Activity
Recent research has explored the fungicidal properties of N-(thiophen-2-yl) nicotinamide derivatives . Compound 4f has shown promise as a fungicide candidate against Colletotrichum dematium .
Synthesis of 2,4-Disubstituted Thiophenes
Metal-free cyclization methods have been developed for the synthesis of 2,4-disubstituted thiophenes . These reactions involve intermediate formation of (Z)-2-en-4-yne-1-thiolate derivatives, which subsequently cyclize to yield the desired thiophene products .
Future Directions
Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
4-chloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c15-11-3-5-12(6-4-11)20(17,18)16-10-14(7-8-14)13-2-1-9-19-13/h1-6,9,16H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFYQUFMNXRTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide |
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